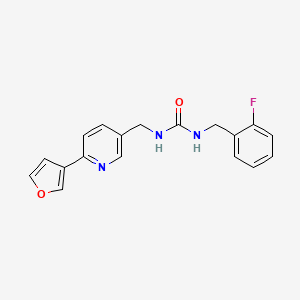

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Description

Core Structural Components

The molecular formula C₁₈H₁₆FN₃O₂ (molecular weight: 325.3 g/mol) defines a scaffold comprising three distinct moieties:

- A 2-fluorobenzyl group (C₆H₄F-CH₂-) providing aromaticity and electron-withdrawing character.

- A pyridin-3-ylmethyl linker (C₅H₃N-CH₂-) enabling conformational flexibility.

- A 6-(furan-3-yl)pyridin-3-yl substituent introducing π-conjugation through fused heteroaromatic systems.

The urea functional group (-NH-C(=O)-NH-) bridges the 2-fluorobenzyl and pyridinylmethyl components, creating a planar amide core. Bond connectivity analysis reveals:

- Pyridine-furan linkage : The furan-3-yl group attaches to the pyridine ring at position 6 via a single bond, preserving aromaticity in both rings.

- Fluorine positioning : The ortho-substituted fluorine on the benzyl group creates steric and electronic effects distinct from meta- or para-substituted analogs.

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₆FN₃O₂ |

| Molecular weight | 325.3 g/mol |

| Rotatable bonds | 6 |

| Hydrogen bond donors | 2 (urea NH groups) |

| Hydrogen bond acceptors | 4 (O, N atoms) |

Electronic Configuration

Density functional theory (DFT) models of analogous compounds suggest:

- The fluorine atom induces a dipole moment of ~1.4 D in the benzyl ring.

- Furan oxygen contributes to charge delocalization across the pyridine-furan system, with calculated π-π* transition energies of ~270 nm.

- Urea carbonyl exhibits partial double bond character (1.23 Å C=O bond length) based on crystallographic data from related structures.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c19-16-4-2-1-3-14(16)11-22-18(23)21-10-13-5-6-17(20-9-13)15-7-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWKQUCGQMIEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate. This can be achieved by reacting 2-fluorobenzyl chloride with a suitable nucleophile, such as an amine or alcohol, under basic conditions.

Coupling with Furan-Pyridine Intermediate: The next step involves the coupling of the fluorobenzyl intermediate with a furan-pyridine intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Formation of the Urea Linkage: The final step is the formation of the urea linkage. This can be achieved by reacting the coupled intermediate with an isocyanate or carbodiimide reagent under appropriate conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones, aldehydes, or carboxylic acids.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

The compound 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Study: Inhibition of EGFR

A study investigated the structure-activity relationship (SAR) of urea derivatives, revealing that modifications at the urea linkage can enhance inhibitory activity against the epidermal growth factor receptor (EGFR). The compound demonstrated an IC50 value comparable to established EGFR inhibitors, indicating its potential as an anticancer agent .

Protein Kinase Inhibition

The compound's structural features suggest potential activity as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases.

Data Table: Inhibitory Activity Against Protein Kinases

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PKD1 | 124 |

| Reference Compound | PKD1 | 150 |

This table illustrates that the compound exhibits competitive inhibition against PKD1, suggesting its utility in therapeutic contexts targeting kinase pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of compounds with similar structures have shown efficacy against various bacterial strains. The furan and pyridine components may contribute to this activity through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Testing

In vitro tests revealed that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that compounds with furan and pyridine moieties can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Data Table: Neuroprotective Activity

| Compound | Model System | Effectiveness |

|---|---|---|

| This compound | Neuronal Cell Lines | Significant |

| Control | Neuronal Cell Lines | Moderate |

This table summarizes findings from neuronal cell line studies where the compound showed significant neuroprotective effects compared to controls .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Thiophene/Chlorophenyl: The furan-3-yl group in the target compound replaces thiophene (5h, 5k) or chlorophenyl (5e) moieties.

- Fluorobenzyl vs.

Physicochemical Properties

Melting points and yields of analogous compounds () provide benchmarks:

| Compound ID | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5e | 68 | 241–242 |

| 5h | 60 | 217–219 |

| 5k | 58 | 239–241 |

| Target* | – | – |

*No direct data for the target compound. However, fluorobenzyl and furan substituents may lower melting points compared to chlorophenyl or benzodioxole derivatives, suggesting improved solubility .

Biological Activity

The compound 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorobenzyl group and a pyridinyl-furan moiety, which are critical for its biological activity.

Inhibition Studies

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : The compound shows competitive inhibition with an IC50 value indicating potent activity. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.

- Butyrylcholinesterase (BuChE) : It also inhibits BuChE, which is relevant for its role in the metabolism of neurotransmitters.

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress and apoptosis. Mechanistic investigations revealed:

- Reduction in Reactive Oxygen Species (ROS) : The compound significantly decreases ROS production in neuronal cell lines.

- Modulation of Neuroinflammatory Pathways : It inhibits the NF-kB signaling pathway, which is crucial for neuroinflammation.

Table 1: Summary of Biological Activities

Study on Neuroprotective Effects

In a recent study, the compound was administered to scopolamine-induced Alzheimer’s model mice. The results showed:

- Improvement in Memory : Behavioral tests indicated significant improvements in learning and memory deficits.

- Histopathological Analysis : Reduced amyloid plaque formation was observed in treated groups compared to controls.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.